![molecular formula C7H16O2Si B14474034 4-[(Trimethylsilyl)oxy]butanal CAS No. 72157-18-7](/img/structure/B14474034.png)
4-[(Trimethylsilyl)oxy]butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Trimethylsilyl)oxy]butanal is an organic compound characterized by the presence of a trimethylsilyl group attached to a butanal molecule. This compound is notable for its utility in organic synthesis, particularly in the protection of functional groups and as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trimethylsilyl)oxy]butanal typically involves the reaction of butanal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran under nitrogen atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Trimethylsilyl)oxy]butanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or other silylating agents can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted butanal derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-[(Trimethylsilyl)oxy]butanal has several applications in scientific research:
Chemistry: Used as a protecting group for aldehydes and alcohols during multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of 4-[(Trimethylsilyl)oxy]butanal involves the formation of a stable intermediate that protects reactive functional groups during chemical reactions. The trimethylsilyl group acts as a steric shield, preventing unwanted side reactions and allowing for selective transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trimethylsilyl)-1-butanol
- Trimethylsilyl chloride
- Trimethylsilyl ethyl ether
Uniqueness
4-[(Trimethylsilyl)oxy]butanal is unique due to its dual functionality as both an aldehyde and a silyl ether. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
72157-18-7 |
|---|---|
Molekularformel |
C7H16O2Si |
Molekulargewicht |
160.29 g/mol |
IUPAC-Name |
4-trimethylsilyloxybutanal |
InChI |
InChI=1S/C7H16O2Si/c1-10(2,3)9-7-5-4-6-8/h6H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
LHTHVTVTLKMDSK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
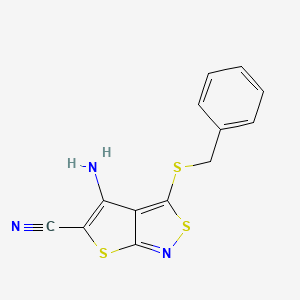
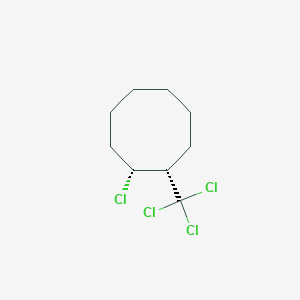
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
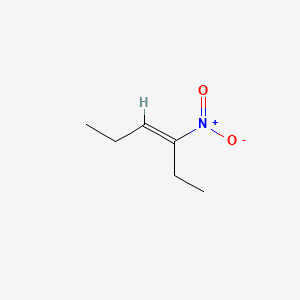
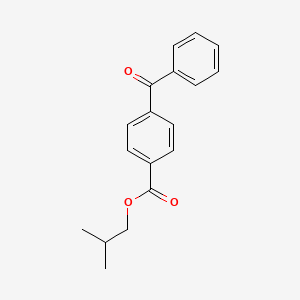
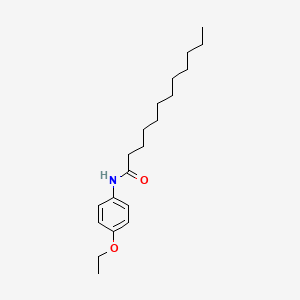
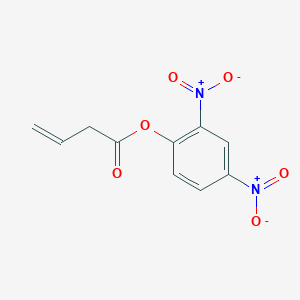
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)




